molecular formula C12H22O3 B1444587 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one CAS No. 1263365-60-1

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one

Cat. No. B1444587
M. Wt: 214.3 g/mol
InChI Key: PEANQBXDHLQMLW-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one” is an organic compound containing a 1,3-dioxolane ring. Dioxolanes are a group of organic compounds containing a 1,3-dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Scientific Research Applications

Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is synthesized using glucose as an eco-friendly reductant . It’s used as a building block in fine organic synthesis .
  • Methods of Application: The synthesis involves the reduction of nitroaromatic aldehydes or ketones, where the carbonyl group is simultaneously reduced .
  • Results: The reaction often results in the formation of significant amounts of azo compounds, complicating the isolation of pure azoxy compounds .

Stereoselective Formation of Substituted 1,3-Dioxolanes

  • Scientific Field: Organic Chemistry
  • Application Summary: The stereoselective formation of substituted 1,3-dioxolanes is achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
  • Methods of Application: The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
  • Results: This method allows for the stereoselective synthesis of 1,3-dioxolanes .

Wittig Olefinations

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Dioxolan-2-ylmethyl compounds are used as reagents for Wittig olefinations, introducing a 1,3-dioxolane moiety .
  • Methods of Application: The Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene .
  • Results: This method allows for the introduction of a 1,3-dioxolane moiety into the resulting alkene .

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-5-10(6-4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEANQBXDHLQMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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